Oxaliplatin

概要

説明

オキサリプラチンは、主に大腸がんの治療に使用される白金系抗がん剤です。白金含有抗悪性腫瘍剤のクラスに属し、DNAと架橋を形成してDNAの複製と転写を阻害する能力で知られています。 この化合物は、大腸がん、卵巣がん、膵臓がんを含むさまざまな種類のがんの治療に有効性が示されています .

2. 製法

合成経路と反応条件: オキサリプラチンは、白金化合物と特定のリガンドを反応させる多段階プロセスによって合成されます。主要な合成経路には、シス-ジヨード(トランス-1,2-ジアミノシクロヘキサン)白金(II)とシュウ酸の反応が含まれます。 反応条件には通常、目的の生成物を形成するために制御された温度とpHが含まれます .

工業生産方法: 工業環境では、オキサリプラチンは、反応条件が厳密に制御された大規模反応器を使用して生産されます。これにより、高い収率と純度が達成されます。 プロセスには、高純度の出発物質と溶媒を使用することが含まれ、最終製品は、その有効性と安全性を確保するために厳格な品質管理対策を受けます .

3. 化学反応の分析

反応の種類: オキサリプラチンは、置換、酸化、還元など、いくつかのタイプの化学反応を起こします。 最も注目すべき反応は、DNAと共有結合を形成する能力であり、これは鎖内および鎖間架橋の形成につながります .

一般的な試薬と条件: オキサリプラチンを含む反応では、塩化物イオン、水、さまざまな有機溶媒などの特定の試薬を必要とする場合があります。 条件には通常、目的の化学変換を促進するために制御された温度とpHレベルが含まれます .

生成される主な生成物: オキサリプラチンの反応から生成される主な生成物はDNA付加体であり、これはその細胞毒性効果の原因となります。 これらの付加体はDNAの複製と転写を阻害し、細胞死につながります .

4. 科学研究への応用

オキサリプラチンは、特に化学、生物学、医学、産業の分野において、科学研究で幅広い用途があります。

化学: 化学において、オキサリプラチンは、白金系薬物がDNAやその他の生体分子と相互作用する様式を研究するためのモデル化合物として使用されます。 研究者は、その反応性と結合特性を調査して、新しくより効果的な白金系薬物を開発しています .

生物学: 生物学的研究では、オキサリプラチンは、がん細胞における薬物耐性のメカニズムを研究するために使用されます。 科学者は、がん細胞が白金系薬物に対する耐性をどのように発達させるかを調査し、この耐性を克服する方法を探しています .

医学: 医学において、オキサリプラチンは大腸がんの治療における基盤となっています。FOLFOXなどのレジメンでは、フルオロウラシルやロイコボリンなどの他の化学療法薬と組み合わせて使用されることが多いです。 臨床試験では、他の種類のがんの治療における有効性も引き続き調査されています .

産業: 製薬業界では、オキサリプラチンは臨床使用のための注射液として生産され、製剤化されています。 その生産には、患者の安全と有効性を確保するために厳格な品質管理対策が含まれています .

準備方法

Synthetic Routes and Reaction Conditions: Oxaliplatin is synthesized through a multi-step process involving the reaction of platinum compounds with specific ligands. The primary synthetic route involves the reaction of cis-diiodo(trans-1,2-diaminocyclohexane)platinum(II) with oxalic acid. The reaction conditions typically include a controlled temperature and pH to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where the reaction conditions are meticulously controlled to achieve high yields and purity. The process involves the use of high-purity starting materials and solvents, and the final product is subjected to rigorous quality control measures to ensure its efficacy and safety .

化学反応の分析

Types of Reactions: Oxaliplatin undergoes several types of chemical reactions, including substitution, oxidation, and reduction. The most notable reaction is its ability to form covalent bonds with DNA, leading to the formation of intrastrand and interstrand cross-links .

Common Reagents and Conditions: The reactions involving this compound often require specific reagents such as chloride ions, water, and various organic solvents. The conditions typically include controlled temperatures and pH levels to facilitate the desired chemical transformations .

Major Products Formed: The primary products formed from the reactions of this compound are DNA adducts, which are responsible for its cytotoxic effects. These adducts prevent DNA replication and transcription, leading to cell death .

科学的研究の応用

Colorectal Cancer

Indications:

- Oxaliplatin is primarily indicated for:

Efficacy:

- A phase II trial reported a response rate of 24.3% in patients with previously untreated metastatic colorectal adenocarcinoma, with a median progression-free survival of 126 days .

- Combination therapies have shown improved response rates ranging from 34% to 67% , significantly enhancing survival outcomes compared to treatments without this compound .

Off-Label Uses

This compound has also been explored for off-label indications, including:

- Refractory or relapsed solid tumors in pediatric patients.

- Refractory neuroendocrine tumors and various hematologic malignancies .

- Advanced ovarian cancer and refractory testicular cancer , often in combination with other agents like gemcitabine and paclitaxel .

Kounis Syndrome Induced by this compound

A notable case study documented a 52-year-old woman who experienced Kounis syndrome—a hypersensitivity reaction affecting cardiac tissue—after administration of this compound. This case highlighted the need for awareness regarding hypersensitivity reactions to platinum-based drugs .

Extravasation Events

Another case reported significant tissue damage following the extravasation of this compound during an infusion. Despite the severity of the incident, the patient showed remarkable recovery without surgical intervention after appropriate management .

Side Effects and Toxicity Profile

While this compound is effective, it is associated with several adverse effects:

- Peripheral sensory neuropathy : One of the most common side effects, reported in up to 40% of patients.

- Other toxicities include gastrointestinal disturbances (nausea, vomiting), hematologic issues (neutropenia), and acute dysesthesias .

Comparative Efficacy

The following table summarizes key findings from various clinical trials regarding this compound's efficacy:

| Study Type | Population | Response Rate | Median Survival (Months) | Main Toxicity |

|---|---|---|---|---|

| Phase II Trial | Untreated Metastatic CRC | 24.3% | 216+ days | Peripheral neuropathy |

| Combination Therapy | Previously treated CRC | 34%-67% | 15-19 months | Gastrointestinal |

| Off-label Use | Refractory solid tumors | Variable | N/A | Varies by regimen |

作用機序

オキサリプラチンは、DNAと共有結合を形成してDNA架橋を形成することによって効果を発揮します。これらの架橋はDNAの複製と転写を阻害し、最終的に細胞死を引き起こします。 オキサリプラチンの主要な分子標的はDNAのプリン塩基であり、そこで鎖内および鎖間架橋を形成します .

オキサリプラチンの作用機序に関与する経路には、DNA損傷応答経路の活性化があり、細胞周期停止とアポトーシスにつながります。 この化合物はまた、がん細胞の修復メカニズムを妨害し、それらを細胞毒性効果の影響を受けやすくなります .

6. 類似化合物の比較

オキサリプラチンは、シスプラチンやカルボプラチンなどの他の白金系抗がん剤と比較されることが多いです。3つの化合物はすべて同様の作用機序を共有していますが、オキサリプラチンはそれを他のものとは異なる独自の特性を持っています。

類似化合物:

オキサリプラチンの独自性: オキサリプラチンは、より安定したDNA付加体を形成する能力が独特であり、がん細胞の細胞毒性を高めます。 また、副作用のパターンも異なり、腎毒性と耳毒性の発生率は低いですが、末梢神経障害の発生率は高くなります .

結論として、オキサリプラチンは、科学研究と臨床診療において幅広い用途を持つ重要な化学療法薬です。その独特の特性と作用機序により、がんとの闘いにおいて貴重なツールとなっています。

類似化合物との比較

Cisplatin: Known for its efficacy in treating testicular, ovarian, and bladder cancers. .

Carboplatin: Used in the treatment of ovarian and lung cancers. .

Uniqueness of Oxaliplatin: this compound is unique in its ability to form more stable DNA adducts, leading to greater cytotoxicity in cancer cells. It also has a different side effect profile, with a lower incidence of nephrotoxicity and ototoxicity but a higher incidence of peripheral neuropathy .

生物活性

Oxaliplatin is a platinum-based chemotherapeutic agent primarily used in the treatment of colorectal cancer. Its unique chemical structure and mechanism of action differentiate it from other platinum compounds like cisplatin and carboplatin. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms, efficacy in clinical studies, and potential side effects.

This compound is characterized by the presence of a diaminocyclohexane (DACH) moiety, which enhances its antitumor activity compared to traditional platinum drugs. The mechanism of action involves the formation of DNA cross-links, which inhibit DNA replication and transcription, leading to cell death. Specifically, this compound forms intrastrand and interstrand cross-links primarily at the N7 position of guanine bases in DNA. This action complicates DNA repair mechanisms, making cancer cells more susceptible to its effects .

Key Mechanisms:

- DNA Cross-Linking: Formation of Pt-DNA adducts that prevent DNA replication.

- Immunogenic Cell Death: this compound can induce immunogenic signals in colon cancer cells, promoting an immune response against tumors .

- Cell Cycle Effects: The cytotoxicity is cell-cycle nonspecific, affecting various phases of the cell cycle .

Efficacy in Clinical Studies

Numerous clinical trials have evaluated the efficacy of this compound, particularly in combination with other agents such as fluorouracil (5-FU) and leucovorin (LV). The following table summarizes key findings from significant studies:

Case Studies

- Phase II Trial on Metastatic Colorectal Cancer :

- MOSAIC Trial :

Pharmacokinetics

The pharmacokinetics of this compound involve rapid distribution and non-enzymatic conversion into active metabolites post-administration. After intravenous infusion, the drug is primarily bound to plasma proteins, with a volume of distribution indicating extensive tissue uptake . The elimination half-life is approximately 30 hours, with renal excretion being a significant route for its metabolites.

Safety Profile and Side Effects

While this compound is effective against various cancers, it is associated with several side effects:

特性

Key on ui mechanism of action |

Oxaliplatin undergoes nonenzymatic conversion in physiologic solutions to active derivatives via displacement of the labile oxalate ligand. Several transient reactive species are formed, including monoaquo and diaquo DACH platinum, which covalently bind with macromolecules. Both inter and intrastrand Pt-DNA crosslinks are formed. Crosslinks are formed between the N7 positions of two adjacent guanines (GG), adjacent adenine-guanines (AG), and guanines separated by an intervening nucleotide (GNG). These crosslinks inhibit DNA replication and transcription. Cytotoxicity is cell-cycle nonspecific. |

|---|---|

CAS番号 |

61825-94-3 |

分子式 |

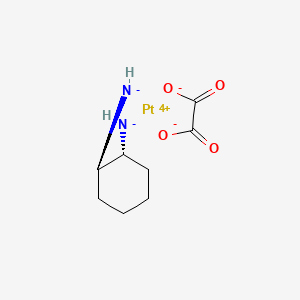

C8H14N2O4Pt |

分子量 |

397.29 g/mol |

IUPAC名 |

[(1R,2R)-2-azanidylcyclohexyl]azanide;oxalic acid;platinum(2+) |

InChI |

InChI=1S/C6H12N2.C2H2O4.Pt/c7-5-3-1-2-4-6(5)8;3-1(4)2(5)6;/h5-8H,1-4H2;(H,3,4)(H,5,6);/q-2;;+2/t5-,6-;;/m1../s1 |

InChIキー |

DRMCATBEKSVAPL-BNTLRKBRSA-N |

SMILES |

C1CCC(C(C1)[NH-])[NH-].C(=O)(C(=O)[O-])[O-].[Pt+4] |

異性体SMILES |

C1CC[C@H]([C@@H](C1)[NH-])[NH-].C(=O)(C(=O)O)O.[Pt+2] |

正規SMILES |

C1CCC(C(C1)[NH-])[NH-].C(=O)(C(=O)O)O.[Pt+2] |

外観 |

white solid powder |

沸点 |

100ºC |

Key on ui other cas no. |

63121-00-6 61825-94-3 |

物理的記述 |

Solid |

ピクトグラム |

Irritant; Health Hazard |

純度 |

>98% (or refer to the Certificate of Analysis) |

関連するCAS |

63121-00-6 63121-00-6 (SP-4-2 (trans)) |

賞味期限 |

>10 years if stored properly |

溶解性 |

Soluble in water at 4 mg/mL and DMSO at 20 mg/mL; slightly soluble in methanol; insoluble in ethanol. |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

1,2 Diaminocyclohexane Platinum Oxalate 1,2-diaminocyclohexane platinum oxalate 1,2-diamminocyclohexane(trans-1)oxolatoplatinum(II) ACT 078 ACT-078 ACT078 cis-oxalato-(trans-l)-1,2-diaminocyclohexane-platinum(II) Eloxatin Eloxatine L-OHP cpd oxalato-(1,2-cyclohexanediamine)platinum II oxaliplatin oxaliplatin, (SP-4-2-(1R-trans))-isomer oxaliplatin, (SP-4-2-(1S-trans))-isomer oxaliplatin, (SP-4-3-(cis))-isomer oxaliplatine Platinum(2+) ethanedioate (1R,2R)-1,2-cyclohexanediamine (1:1:1) platinum(II)-1,2-cyclohexanediamine oxalate |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。